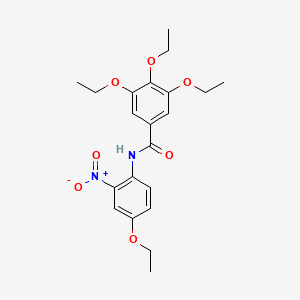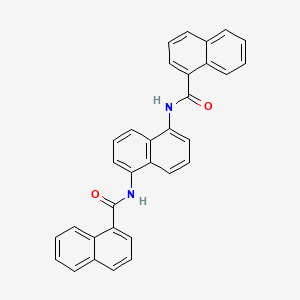
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as ANPA, is a chemical compound that has been widely used in scientific research for various purposes. This compound belongs to the family of acrylamide derivatives and has been synthesized through different methods.
Mécanisme D'action
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide inhibits the activity of enzymes by binding to their active site and forming a covalent bond with the catalytic residue. This covalent bond prevents the enzyme from carrying out its function, leading to the inhibition of enzyme activity. N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been reported to inhibit the activity of various enzymes, including serine proteases, cysteine proteases, tyrosine kinases, and protein phosphatases.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been reported to have different biochemical and physiological effects depending on the enzyme or protein that it inhibits. For example, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to inhibit the activity of caspases, which are involved in the process of programmed cell death or apoptosis. N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has also been shown to inhibit the activity of tyrosine kinases, which are involved in signal transduction pathways and cell proliferation. Moreover, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been reported to inhibit the activity of protein phosphatases, which are involved in the regulation of various cellular processes, including cell cycle progression and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit the activity of various enzymes, and its use as a substrate for the detection of enzyme activity. However, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several potential future directions, including its use as a tool for studying the mechanism of action of different enzymes and proteins, its use as a substrate for the detection of enzyme activity in high-throughput screening assays, and its use as a therapeutic agent for the treatment of diseases that are associated with the dysregulation of enzyme activity. Moreover, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be modified to improve its selectivity and potency towards specific enzymes or proteins, which can expand its applications in scientific research and drug discovery.
Conclusion:
In conclusion, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide is a chemical compound that has been widely used in scientific research for various purposes. It can be synthesized through different methods and has been reported to inhibit the activity of various enzymes and proteins. N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity. N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several potential future directions, including its use as a tool for studying the mechanism of action of different enzymes and proteins, its use as a substrate for the detection of enzyme activity, and its use as a therapeutic agent for the treatment of diseases.
Méthodes De Synthèse
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be synthesized through different methods, including the reaction of 3-nitrobenzaldehyde with N-(2-methoxyethyl)phenylacetamide in the presence of a catalyst. Another method involves the reaction of 3-nitrobenzaldehyde with N-(2-methoxyethyl)aniline in the presence of a base. These methods have been reported to yield N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide with high purity and yield.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been widely used as a tool for studying the mechanism of action of different enzymes and proteins. It has been reported to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has also been used as a substrate for the detection of enzyme activity, as it can be cleaved by enzymes to produce a fluorescent or colorimetric signal. Moreover, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been used as a probe for studying protein-protein interactions, as it can bind to specific proteins and modulate their activity.
Propriétés
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-11-10-19-18(21)17(15-7-3-2-4-8-15)13-14-6-5-9-16(12-14)20(22)23/h2-9,12-13H,10-11H2,1H3,(H,19,21)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJPYJWEBAKQMT-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B5126741.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5126755.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126762.png)

![N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B5126773.png)
![6-(4-chlorophenyl)-N-(2-methoxy-2-methylpropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5126787.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126793.png)
![ethyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5126805.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5126811.png)